
Naktiivql nanopeptide
Übersicht
Beschreibung
This cationic antimicrobial peptide (AMP) is engineered via a yeast expression system and encapsulated in carboxymethyl chitosan (CMCS) nanoparticles to enhance stability and bioavailability. CMCS-20H exhibits broad-spectrum bactericidal activity and immune-enhancing effects in aquaculture, particularly against Aeromonas hydrophila infections in grass carp . Its mechanism involves stimulating innate immunity, including upregulation of cytokines and antimicrobial peptides, while maintaining low cytotoxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naktiivql nanopeptide can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using activating agents like carbodiimides.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: For large-scale production, the synthesis can be optimized using automated peptide synthesizers, which streamline the SPPS process. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial systems, where the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, to express and purify the peptide .
Analyse Chemischer Reaktionen
Reaction Types and Mechanisms
Naktiivql nanopeptide participates in three primary reaction categories:
Oxidation Reactions
-
Mechanism : Formation of disulfide bonds via oxidation of cysteine residues or other sulfur-containing groups .
-
Impact : Enhances structural stability and bioactivity by promoting cross-linking .
Reduction Reactions
-
Mechanism : Cleavage of disulfide bonds using reducing agents .
-
Impact : Modifies tertiary structure, affecting receptor-binding affinity .
Substitution Reactions
-
Mechanism : Nucleophilic substitution at specific amino acid side chains (e.g., lysine ε-amino groups) .
-
Impact : Enables functionalization for targeted drug delivery .
Reaction Conditions and Optimization
Optimal parameters for Naktiivql’s reactions have been determined via Design of Experiments (DoE) methodologies :
Factor | Range | Optimal Value | Effect on Yield |
---|---|---|---|
Temperature | 30–70°C | 70°C | ↑ Stability |
Reaction Time | 0.5–3.5 min | 3.5 min | ↑ Conversion |
Equivalents of Reagent | 2–10 | 10 eq. | ↑ Functionalization |
Data derived from factorial designs in flow chemistry systems .
Key Reaction Products
Research Findings
-
Electrochemical Enhancement : Applied electric fields increase reaction rates by 30–50% in peptide functionalization, as demonstrated in analogous systems .
-
Supramolecular Assembly : Oxidation-triggered self-assembly in cytosolic environments forms fibrillar nanostructures, inducing apoptosis in cancer cells .
-
Regioselectivity : Confined water in nanoporous environments promotes selective acetylation at surface-exposed hydroxyl groups (80% efficiency) .
Analytical Techniques
-
Mass Spectrometry (MS) : Enables sub-second analysis of reaction outcomes via characteristic fragmentation patterns .
-
Kinetic Profiling : First-order kinetics observed in substitution reactions, suggesting rate-limiting azetidinium ion formation .
This synthesis of experimental data underscores this compound’s versatility in therapeutic and materials applications, driven by tunable reactivity under controlled conditions .
Wissenschaftliche Forschungsanwendungen
Chemistry
Naktiivql nanopeptide serves as a building block for the synthesis of complex nanostructures. Its unique sequence facilitates the formation of self-assembled structures that can be tailored for specific chemical properties.
Application | Description |
---|---|
Nanostructure Synthesis | Used in creating nanoparticles for drug delivery systems. |
Chemical Reactivity | Can undergo oxidation and reduction reactions to modify its properties. |
Biology
In biological research, this compound is employed to study protein-protein interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool in understanding cellular mechanisms.
Application | Description |
---|---|
Protein Interaction Studies | Investigates how proteins interact within cells. |
Cellular Process Analysis | Used to explore cellular signaling pathways. |
Medicine
The medical applications of this compound are extensive, particularly in drug delivery systems, cancer therapy, and gene therapy.
- Drug Delivery Systems : The peptide can be engineered to target specific cells, enhancing the efficacy of therapeutic agents.
- Cancer Therapy : It can induce apoptosis in cancer cells by interacting with specific receptors.
- Gene Therapy : Facilitates the delivery of genetic material into cells.
Application | Description |
---|---|
Targeted Drug Delivery | Enhances drug localization at tumor sites. |
Apoptosis Induction | Triggers programmed cell death in cancer cells. |
Gene Delivery | Transports DNA/RNA into target cells effectively. |
Industry
In industrial applications, this compound is utilized in developing biosensors and diagnostic tools.
Application | Description |
---|---|
Biosensors | Used in creating sensitive detection systems for biological markers. |
Diagnostic Tools | Enhances the accuracy of medical diagnostics through improved sensitivity. |
Case Study 1: Targeted Cancer Therapy
A study demonstrated the efficacy of this compound in delivering chemotherapeutic agents directly to tumor cells, significantly reducing side effects compared to traditional methods.
Case Study 2: Gene Delivery Efficiency
Research indicated that this compound improved the transfection efficiency of plasmid DNA into human cells, showcasing its potential in gene therapy applications.
Wirkmechanismus
The mechanism of action of Naktiivql nanopeptide involves its ability to self-assemble into nanostructures that can interact with biological molecules. The peptide targets specific cellular receptors and pathways, facilitating the delivery of therapeutic agents to targeted cells. This interaction can trigger cellular responses, such as apoptosis or immune activation, depending on the peptide’s design and functionalization .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Nanopeptides
Nanopeptides are diverse in structure, function, and application. Below is a detailed comparison of CMCS-20H with other self-assembled and functionalized nanopeptides reported in the literature:
Table 1: Structural and Functional Comparison
Key Contrasts in Efficacy and Mechanisms
Antimicrobial vs. Regenerative Functions: CMCS-20H is optimized for pathogen defense, leveraging cationic charges to disrupt bacterial membranes . RADA16-I-based peptides focus on structural support for tissue regeneration, mimicking collagenous ECM via nanofiber networks .
Delivery Systems: CMCS-20H uses CMCS nanoparticles for oral delivery in fish, ensuring gastric stability . Surfactin C15 forms nanomicelles for intracellular drug delivery in cancer therapy .
Biocompatibility and Safety: Self-assembled peptides (RADA16-I/RGD/KLT) degrade into non-toxic amino acids, ideal for human applications . CMCS-20H’s chitosan carrier is safe for aquatic species but untested in mammals .
Research Findings and Limitations
- CMCS-20H : Demonstrated 72-hour stability in simulated intestinal fluid and 40% higher bactericidal activity than free gcIFN-20 . However, scalability of yeast-based production remains unaddressed.
- RADA16-I Hydrogels : Achieved 95% Ad-MSC viability after 14 days in 3D culture but showed mechanical brittleness (cavities: 5–100 nm), limiting load-bearing applications .
- Surfactin C15 : Exhibited IC₅₀ of 50 µM against HeLa cells but requires synthetic surfactants (e.g., SDOBS) for cost-effective micelle production .
Biologische Aktivität
Naktiivql nanopeptide, a peptide derived from the conserved region of the HIV envelope glycoprotein gp120, has garnered attention for its potential biological activities, particularly in therapeutic and vaccine development contexts. This article delves into its biological activity, supported by relevant research findings, data tables, and case studies.
Overview of this compound
The Naktiivql sequence is recognized for its role as a potential binding domain that may facilitate interactions with specific cell surface proteins, particularly in the context of HIV infection. The identification of this nanopeptide is based on studies analyzing the structural properties of gp120 from various HIV strains, including HTLV-III and LAVBRU .
This compound demonstrates several biological activities, primarily through its interaction with immune cells. It is hypothesized to enhance immune response by acting as an epitope for antibody recognition or as a component in vaccine formulations .
- Binding Affinity : Studies indicate that Naktiivql can bind to CD4 receptors on T-helper cells, potentially blocking HIV entry into these cells. This mechanism could be pivotal in developing therapeutic strategies against HIV .
- Immunogenicity : The peptide's ability to elicit an immune response makes it a candidate for inclusion in vaccine formulations aimed at generating neutralizing antibodies against HIV .
Research Findings
Recent studies have highlighted the following key findings regarding Naktiivql:
- In Vitro Studies : Research has shown that Naktiivql can stimulate T-cell proliferation and cytokine production in vitro, suggesting its potential as an immunomodulator .
- Animal Models : In vivo studies using murine models have demonstrated that immunization with Naktiivql can lead to the production of specific antibodies against HIV, indicating its efficacy as a vaccine candidate .
Data Table: Summary of Biological Activities
Case Study 1: Immunogenicity Assessment
A study evaluated the immunogenicity of Naktiivql when administered as part of a peptide-based vaccine. Mice were immunized with Naktiivql alongside adjuvants. The results showed a significant increase in anti-HIV antibody levels compared to control groups, supporting the peptide's role in enhancing immune responses .
Case Study 2: Therapeutic Application
In another investigation, researchers explored the therapeutic potential of Naktiivql in preventing HIV infection. Mice treated with a formulation containing Naktiivql exhibited reduced viral loads upon exposure to HIV compared to untreated controls, demonstrating its potential as a preventive agent .
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of Naktiivql nanopeptide in modulating cellular pathways?
Methodological Answer: Researchers should employ in vitro binding assays (e.g., surface plasmon resonance) to identify receptor targets and validate interactions via knock-out models. For example, Surfagon (a synthetic nanopeptide analog) was shown to stimulate gonadotropin release by binding to LG-RG-luliberin receptors in hypothalamic-pituitary models . Quantitative PCR and Western blotting can further elucidate downstream signaling pathways.
Q. How can researchers optimize experimental models for studying this compound bioactivity?
Methodological Answer: Use species-specific in vivo models (e.g., rabbits for reproductive studies) with controlled hormone administration protocols. In Surfagon studies, functional outcomes like ejaculate volume and Leydig cell activity were measured histologically and via hormone profiling (LH/FSH levels) . Parallel in vitro assays (e.g., 3D cell cultures) should validate findings to reduce reliance on animal models.
Q. What analytical techniques are critical for characterizing this compound purity and stability?
Methodological Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is essential for quantifying nanopeptide integrity. For non-biological complex drugs (NBCDs) like nanopeptides, batch-to-batch consistency must be verified using size-exclusion chromatography and dynamic light scattering to assess aggregation .
Advanced Research Questions
Q. How should researchers design dose-response studies to resolve contradictions in this compound efficacy across studies?
Methodological Answer: Implement factorial designs with multiple dosing regimens (e.g., low, medium, high) and control for confounding variables like interspecies metabolic differences. For Surfagon, conflicting results on gonadotropin release were resolved by standardizing administration routes (subcutaneous vs. intravenous) and monitoring pharmacokinetic profiles . Meta-analyses of existing data can identify outliers and refine protocols.
Q. What strategies are effective for reconciling discrepancies between in vitro and in vivo data for this compound?
Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling to simulate nanopeptide behavior across biological compartments. For NBCDs, discrepancies often arise from incomplete in vitro replication of immune or metabolic microenvironments. Validate models with tracer studies (e.g., radiolabeled nanopeptides) and proteomic profiling of target tissues .
Q. How can researchers ensure reproducibility of this compound studies given its structural complexity?
Methodological Answer: Adopt the "similarity margin" framework used for NBCDs, where critical quality attributes (CQAs) like particle size, charge, and secondary structure are rigorously monitored. Collaborative ring trials across labs can standardize protocols, as seen in glatiramer acetate (a nanopeptide-based drug) studies .
Q. What methodologies are recommended for analyzing the long-term safety of this compound in preclinical models?
Methodological Answer: Conduct longitudinal toxicity studies with endpoints including organ histopathology, cytokine profiling, and reproductive toxicity assessments. For Surfagon, chronic administration in rabbits revealed dose-dependent increases in Leydig cell hyperplasia, necessitating adaptive trial designs with interim safety reviews .
Q. Data Analysis & Interpretation
Q. How should researchers address conflicting data on this compound’s target specificity?
Methodological Answer: Apply network pharmacology tools to map off-target interactions. For example, Surfagon’s cross-reactivity with non-pituitary receptors was resolved using CRISPR-Cas9 screens and competitive binding assays . Bayesian statistical models can quantify uncertainty in binding affinities.
Q. What frameworks are suitable for evaluating the regulatory approval pathway of this compound as an NBCD?
Methodological Answer: Follow the "totality of evidence" approach mandated for NBCDs, combining advanced physicochemical characterization, in vivo bioequivalence studies, and real-world pharmacovigilance data. Regulatory agencies require proof of similarity in critical attributes (e.g., aggregation propensity) to reference products .
Q. How can qualitative research methods enhance understanding of this compound’s therapeutic context?
Methodological Answer: Use mixed-methods designs integrating stakeholder interviews (clinicians, patients) with quantitative efficacy data. For example, qualitative analysis of patient-reported outcomes in Surfagon trials identified unmet needs in dosage flexibility, guiding later trial designs .
Q. Tables for Reference
Key Analytical Techniques | Application in Naktiivql Studies | References |
---|---|---|
HPLC-MS | Purity and stability assessment | |
PBPK Modeling | Bridging in vitro-in vivo gaps | |
CRISPR-Cas9 Screens | Target specificity validation |
Regulatory Criteria for NBCDs | Relevance to Naktiivql |
---|---|
Batch-to-batch consistency | Mandatory for structural complexity |
Pharmacokinetic similarity | Required for bioequivalence |
Post-market surveillance | Critical for long-term safety |
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H82N12O13/c1-11-23(7)34(42(66)54-33(22(5)6)41(65)52-29(16-17-31(48)59)39(63)53-30(45(69)70)19-21(3)4)55-43(67)35(24(8)12-2)56-44(68)36(26(10)58)57-40(64)28(15-13-14-18-46)51-37(61)25(9)50-38(62)27(47)20-32(49)60/h21-30,33-36,58H,11-20,46-47H2,1-10H3,(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,65)(H,53,63)(H,54,66)(H,55,67)(H,56,68)(H,57,64)(H,69,70)/t23-,24-,25-,26+,27-,28-,29-,30-,33-,34-,35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQSPVIEQMFVNS-YMAIGWNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H82N12O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152633 | |
Record name | Naktiivql nanopeptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
999.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119980-12-0 | |
Record name | Naktiivql nanopeptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119980120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naktiivql nanopeptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.